molecular formula C19H17N5O2S3 B10999200 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B10999200
M. Wt: 443.6 g/mol
InChI Key: GRUMVTRETJDVNT-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound that features a unique combination of thiadiazole and thienopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Synthesis of the Thienopyrimidine Moiety: This involves the condensation of thiophene derivatives with appropriate reagents to form the thienopyrimidine ring.

    Coupling Reactions: The final step involves coupling the thiadiazole and thienopyrimidine moieties through a sulfanyl linkage, often using reagents like thiols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and hydroxyl groups, leading to the formation of sulfoxides or sulfones and quinones, respectively.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The benzyl and thienopyrimidine moieties can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones, quinones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiadiazole and thienopyrimidine systems.

Biology

Biologically, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to therapeutic effects.

    Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide stands out due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may contribute to its higher potency and efficacy compared to similar compounds.

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

Molecular Structure

The compound can be described by the following molecular formula and weight:

  • Molecular Formula: C16H18N4O2S2
  • Molecular Weight: 366.47 g/mol

Structural Features

The compound features a thiadiazole ring, which is known for its significant biological activity, particularly in antimicrobial and anticancer applications. The presence of a thieno[2,3-d]pyrimidine moiety further enhances its potential as an effective therapeutic agent.

Antibacterial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives possess high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often outperforming traditional antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)Staphylococcus aureus0.5 µg/mL
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)Staphylococcus epidermidis0.25 µg/mL
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamideEscherichia coli1.0 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. Notably, studies indicate that this compound can inhibit cell proliferation in several cancer types at low concentrations.

Table 2: Anticancer Activity Against NCI 60 Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 20HeLa0.37Induction of apoptosis
Compound 22MCF70.73Cell cycle arrest at sub-G1 phase
Compound 23A549 (Lung Cancer)0.95Inhibition of VEGFR signaling

The most active compounds from the series showed significantly better activity compared to standard treatments such as 5-fluorouracil .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in critical cellular processes. The thiadiazole ring is believed to play a crucial role in binding to target proteins and modulating their functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes that are vital for bacterial survival and cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Disruption : The compound interferes with the cell cycle progression, particularly at the G1/S transition.

Study on Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various thiadiazole derivatives, researchers synthesized a series of compounds and tested their activity against both Gram-positive and Gram-negative bacteria. The findings revealed that modifications to the benzyl unit significantly influenced antibacterial potency .

Study on Anticancer Properties

A recent investigation focused on the anticancer properties of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives demonstrated that these compounds exhibited potent growth inhibition against multiple cancer cell lines. Flow cytometry analysis confirmed that these compounds induced significant apoptotic cell death in HeLa cells .

Properties

Molecular Formula

C19H17N5O2S3

Molecular Weight

443.6 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H17N5O2S3/c1-11-7-13-17(26)20-14(21-18(13)28-11)9-27-10-15(25)22-19-24-23-16(29-19)8-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3,(H,20,21,26)(H,22,24,25)

InChI Key

GRUMVTRETJDVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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